1-(4-Pyridyl)piperazine (CAS 1008-91-9) is a bifunctional heterocyclic building block characterized by a reactive secondary piperazine amine and a para-substituted pyridine ring . With a predicted pKa of approximately 10.73 and a LogP of 0.88, it offers a highly accessible nucleophilic site for cross-coupling and alkylation, alongside a rigid, unhindered pyridyl nitrogen ideal for hydrogen bonding or metal coordination . In industrial procurement, it is primarily selected over generic piperazines to introduce basic, water-soluble, and linearly extending pharmacophores or structural motifs into active pharmaceutical ingredients (APIs) and advanced coordination polymers without requiring complex protection-deprotection workflows.
Procurement substitution with the closely related 1-(2-pyridyl)piperazine or unsubstituted piperazine fundamentally compromises downstream processability and product architecture . While 1-(2-pyridyl)piperazine shares the same molecular weight, the ortho-positioning of the piperazine ring creates severe steric hindrance around the pyridine nitrogen, forcing it to act as a bidentate chelator rather than a linear bridging ligand . Furthermore, substituting with cheap, unsubstituted piperazine necessitates the use of stoichiometric protecting groups (e.g., Boc-anhydride) to prevent bis-alkylation, significantly increasing step count, solvent waste, and overall manufacturing costs. Finally, replacing the pyridyl group with a phenyl ring (1-phenylpiperazine) drastically reduces aqueous solubility, leading to formulation failures in physiological media.
In the synthesis of coordination polymers, the positional isomerism of the pyridyl nitrogen dictates the macroscopic architecture. 1-(4-Pyridyl)piperazine provides an unhindered para-nitrogen, enabling 180° linear bridging between metal centers [1]. In contrast, 1-(2-pyridyl)piperazine suffers from ortho-steric clashes and typically enforces bidentate chelation, terminating framework extension [1]. This geometric distinction makes the 4-pyridyl isomer mandatory for constructing triperiodic networks.
| Evidence Dimension | Ligand Coordination Mode |
| Target Compound Data | 180° linear bridging (ditopic extension) |
| Comparator Or Baseline | 1-(2-Pyridyl)piperazine: ~60-90° bidentate chelation |
| Quantified Difference | Shifts topology from 0D discrete mononuclear chelates to 1D/2D/3D extended coordination networks |
| Conditions | Hydrothermal MOF synthesis with transition metals |
Essential for materials scientists procuring building blocks specifically designed to propagate porous, extended frameworks rather than discrete metal complexes.
1-(4-Pyridyl)piperazine features a single, highly reactive secondary amine (pKa ~10.73) while the second nitrogen is incorporated into the deactivated pyridine ring . When utilizing unsubstituted piperazine for mono-alkylation, chemists must typically employ mono-Boc protection to suppress bis-alkylation byproducts, which can account for >30% yield loss . Procuring the pre-functionalized 1-(4-pyridyl) core eliminates these protection/deprotection steps, directly improving the atom economy and throughput of cross-coupling workflows.
| Evidence Dimension | Synthetic Step Count for Mono-Functionalization |
| Target Compound Data | 1 step (direct coupling via secondary amine) |
| Comparator Or Baseline | Unsubstituted Piperazine: 3 steps (protection, coupling, deprotection) |
| Quantified Difference | Eliminates 2 synthetic steps and prevents bis-alkylation yield losses |
| Conditions | Electrophilic functionalization (e.g., SNAr, Buchwald-Hartwig) in standard organic solvents |
Directly lowers procurement costs, reagent waste, and process time by avoiding the need for expensive mono-protected piperazine derivatives.
For medicinal chemistry applications, the substitution of a phenyl ring with a pyridyl ring profoundly impacts formulation compatibility. 1-(4-Pyridyl)piperazine exhibits a calculated LogP of 0.88, making it highly soluble in aqueous media . In contrast, 1-phenylpiperazine is significantly more lipophilic (LogP ~1.58) . This reduction in lipophilicity enhances the dissolution profile of downstream APIs, reducing the need for complex formulation strategies to achieve oral bioavailability.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
| Target Compound Data | LogP ~0.88 (High aqueous solubility) |
| Comparator Or Baseline | 1-Phenylpiperazine: LogP ~1.58 (Lower aqueous solubility) |
| Quantified Difference | ~0.7 log unit reduction in lipophilicity |
| Conditions | Physiological pH aqueous buffer systems for ADME screening |
Allows medicinal chemists to improve drug-like properties and oral bioavailability without altering the core piperazine trajectory.
Due to its unhindered para-nitrogen and linear bridging capability, 1-(4-Pyridyl)piperazine is the preferred ligand for constructing extended 2D and 3D coordination polymers. It is specifically procured over 2-pyridyl isomers when researchers require ditopic extension rather than metal chelation, particularly in hydrothermal syntheses involving transition metals like zinc or copper .
In pharmaceutical development, 1-(4-Pyridyl)piperazine serves as a highly efficient building block for generating libraries of mono-substituted piperazine therapeutics. By eliminating the need for Boc-protection strategies required by generic piperazine, it streamlines SNAr and Buchwald-Hartwig cross-coupling workflows, accelerating the discovery of novel CNS agents and kinase inhibitors .
When a drug candidate exhibits poor aqueous solubility due to excessive hydrophobic bulk, replacing a phenylpiperazine moiety with 1-(4-Pyridyl)piperazine strategically lowers the LogP while maintaining a similar steric footprint. This makes it a critical procurement choice for lead optimization campaigns focused on improving oral bioavailability and formulation compatibility in physiological media .
Corrosive